molecular formula C21H28N2O5S B13360891 Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate

Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate

Cat. No.: B13360891
M. Wt: 420.5 g/mol
InChI Key: OPUSDQWVDSVCFN-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate is a complex organic compound that features a naphthalene ring system, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Naphthalene Derivative Preparation: The starting material, 4-butoxy-1-naphthol, is sulfonated using chlorosulfonic acid to introduce the sulfonyl group.

    Piperazine Derivative Preparation: The piperazine ring is functionalized with an ethyl carboxylate group through esterification.

    Coupling Reaction: The sulfonyl naphthalene derivative is then coupled with the piperazine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces naphthoquinones.

    Reduction: Produces sulfides.

    Substitution: Produces various alkyl or aryl derivatives.

Scientific Research Applications

Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The naphthalene ring system can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate
  • Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate
  • Ethyl 4-[(4-propoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate

Uniqueness

Ethyl 4-[(4-butoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate is unique due to its specific butoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its analogs with different alkoxy groups.

Properties

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 4-(4-butoxynaphthalen-1-yl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C21H28N2O5S/c1-3-5-16-28-19-10-11-20(18-9-7-6-8-17(18)19)29(25,26)23-14-12-22(13-15-23)21(24)27-4-2/h6-11H,3-5,12-16H2,1-2H3

InChI Key

OPUSDQWVDSVCFN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(=O)OCC

Origin of Product

United States

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